molecular formula C14H23NO5 B12289000 2-O-butyl 1-O-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate

2-O-butyl 1-O-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate

Katalognummer: B12289000
Molekulargewicht: 285.34 g/mol
InChI-Schlüssel: NFCKCNIUMRPSIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-O-butyl 1-O-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate is a synthetic organic compound with the molecular formula C14H25NO5 It is characterized by the presence of a pyrrolidine ring substituted with butyl and tert-butyl groups, as well as two ester functionalities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-butyl 1-O-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate typically involves the esterification of 5-oxopyrrolidine-1,2-dicarboxylic acid with butanol and tert-butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to more efficient production processes.

Analyse Chemischer Reaktionen

Types of Reactions

2-O-butyl 1-O-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of esters or amides.

Wissenschaftliche Forschungsanwendungen

2-O-butyl 1-O-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of 2-O-butyl 1-O-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the active pyrrolidine derivative, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and the biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate: Similar structure but with an ethyl group instead of a butyl group.

    2-O-benzyl 1-O-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate: Contains a benzyl group instead of a butyl group.

    1-O-tert-butyl 2-O-methyl 5-oxopyrrolidine-1,2-dicarboxylate: Features a methyl group instead of a butyl group.

Uniqueness

2-O-butyl 1-O-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both butyl and tert-butyl groups can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C14H23NO5

Molekulargewicht

285.34 g/mol

IUPAC-Name

2-O-butyl 1-O-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C14H23NO5/c1-5-6-9-19-12(17)10-7-8-11(16)15(10)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3

InChI-Schlüssel

NFCKCNIUMRPSIE-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(=O)C1CCC(=O)N1C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.